molecular formula C6H11NO B1587250 2-Methylpiperidin-4-one CAS No. 71322-99-1

2-Methylpiperidin-4-one

Cat. No.: B1587250
CAS No.: 71322-99-1
M. Wt: 113.16 g/mol
InChI Key: OFVHMZSKMQPCKB-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family Piperidine is a six-membered ring containing one nitrogen atom and five carbon atoms The presence of a methyl group at the second position and a ketone group at the fourth position distinguishes this compound from other piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the desired product . Another method includes the direct conversion of 2,6-diarylpiperidin-4-ones into the corresponding oxime ethers, which is known for its good yield, convenience, easy work-up, and quick reaction time .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in ethanol as a solvent, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 2-Methylpiperidin-4-ol.

    Substitution: Various N-substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Methylpiperidin-4-one and its derivatives involves interactions with specific molecular targets. For instance, some derivatives exhibit anticancer activity by inhibiting the growth of cancer cells through interactions with cellular proteins and pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Piperidin-4-one: Lacks the methyl group at the second position.

    2,6-Dimethylpiperidin-4-one: Contains an additional methyl group at the sixth position.

    N-Methylpiperidin-4-one: Has a methyl group attached to the nitrogen atom.

Uniqueness of 2-Methylpiperidin-4-one: The presence of the methyl group at the second position and the ketone group at the fourth position gives this compound unique reactivity and properties compared to other piperidine derivatives. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVHMZSKMQPCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406741
Record name 2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71322-99-1
Record name 2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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